molecular formula C11H12BrNO3 B12122634 4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide

4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide

Katalognummer: B12122634
Molekulargewicht: 286.12 g/mol
InChI-Schlüssel: MCLHOSSONWBKJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide is an organic compound with the molecular formula C11H12BrNO3. This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxobutanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide typically involves the reaction of 4-bromoaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, amines, or thiols.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The methoxy group and bromine atom play crucial roles in enhancing the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)-3-oxobutanamide
  • 4-bromo-N-(2-hydroxyphenyl)-3-oxobutanamide
  • 4-bromo-N-(2-ethoxyphenyl)-3-oxobutanamide

Uniqueness

4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to similar compounds. The bromine atom also contributes to its distinct chemical properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H12BrNO3

Molekulargewicht

286.12 g/mol

IUPAC-Name

4-bromo-N-(2-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C11H12BrNO3/c1-16-10-5-3-2-4-9(10)13-11(15)6-8(14)7-12/h2-5H,6-7H2,1H3,(H,13,15)

InChI-Schlüssel

MCLHOSSONWBKJF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC(=O)CC(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.